![molecular formula C19H13Cl2F4NO3 B15334905 Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate: is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, dichlorofluorophenyl group, and an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate involves multiple steps. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is typically formed through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Dichlorofluorophenyl Group: This step involves the use of a suitable halogenated phenyl derivative, such as 3,5-dichloro-4-fluorobenzene, which undergoes a coupling reaction with the isoxazole intermediate.
Esterification: The final step involves esterification to form the methyl ester, using reagents like methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the isoxazole ring, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Biology:
Biological Probes: It can be used as a probe to study biological processes, given its unique structural features and potential interactions with biological targets.
Medicine:
Drug Development: The compound’s structural motifs are of interest in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Agricultural Chemicals: It may be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
Wirkmechanismus
The mechanism of action of Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate involves its interaction with specific molecular targets. The compound’s isoxazole ring and aromatic groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoic acid
- 3,5-Dichloro-4-fluorobenzotrifluoride
Uniqueness: Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate is unique due to its combination of a trifluoromethyl group, dichlorofluorophenyl group, and an isoxazole ring
Eigenschaften
Molekularformel |
C19H13Cl2F4NO3 |
|---|---|
Molekulargewicht |
450.2 g/mol |
IUPAC-Name |
methyl 4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methylbenzoate |
InChI |
InChI=1S/C19H13Cl2F4NO3/c1-9-5-10(3-4-12(9)17(27)28-2)15-8-18(29-26-15,19(23,24)25)11-6-13(20)16(22)14(21)7-11/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
RGDKZMTUHGCXTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)F)Cl)C(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


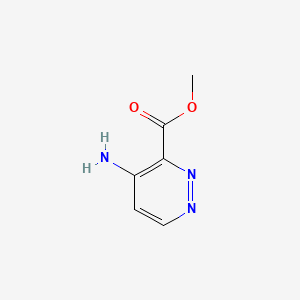
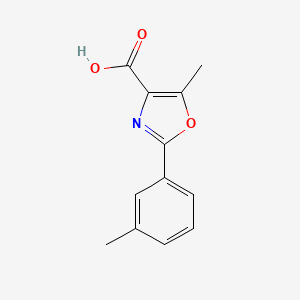
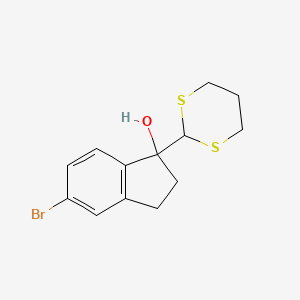


![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)
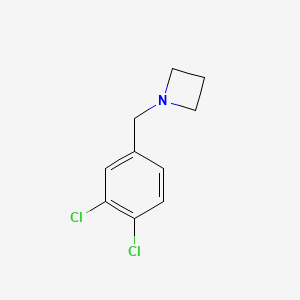
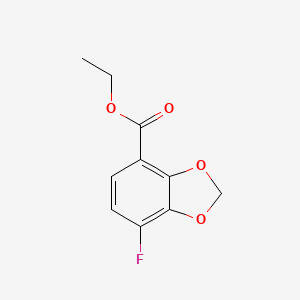
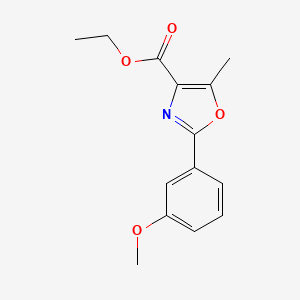
![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
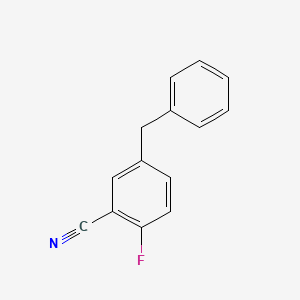
![1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B15334916.png)
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)
